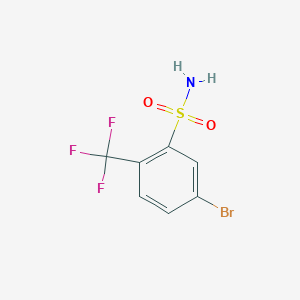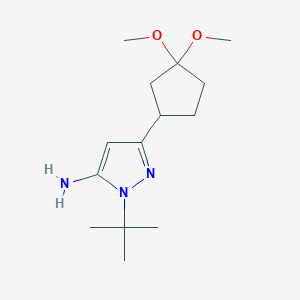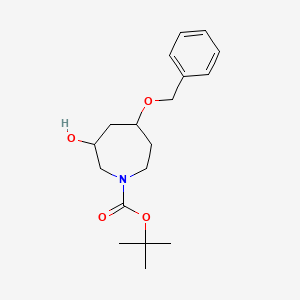
Tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate: is a chemical compound with the molecular formula C16H25NO4. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate typically involves the protection of functional groups and the formation of the azepane ring. One common method includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using a benzyl group to form a benzyloxy derivative.
Formation of Azepane Ring: The protected intermediate undergoes cyclization to form the azepane ring.
Introduction of Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve better control over reaction conditions and to minimize side reactions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azepane ring or the benzyloxy group, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the azepane ring can produce azepane derivatives with hydroxyl or amino groups.
Substitution: Substitution reactions yield various functionalized azepane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of azepane derivatives with biological targets. It helps in understanding the structure-activity relationships of azepane-based drugs.
Medicine: The compound is investigated for its potential therapeutic applications. Azepane derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The azepane ring provides structural rigidity, enhancing the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Tert-butyl 3-oxopiperidine-1-carboxylate: This compound has a similar tert-butyl group and a six-membered piperidine ring instead of the seven-membered azepane ring.
Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate: This compound has a cyano group instead of a hydroxyl group at the 3-position.
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: This compound features a four-membered azetidine ring with a similar tert-butyl group.
Uniqueness: Tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate is unique due to its combination of a seven-membered azepane ring, a benzyloxy group, and a tert-butyl ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H27NO4 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-5-phenylmethoxyazepane-1-carboxylate |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-10-9-16(11-15(20)12-19)22-13-14-7-5-4-6-8-14/h4-8,15-16,20H,9-13H2,1-3H3 |
Clave InChI |
XIZAGAQKWWQATG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC(C1)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


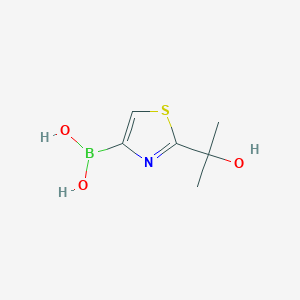
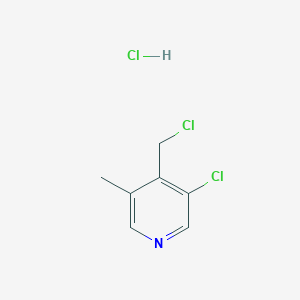
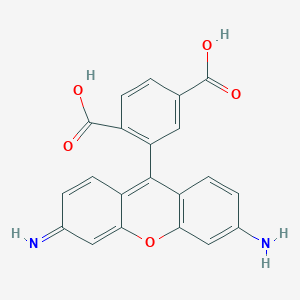
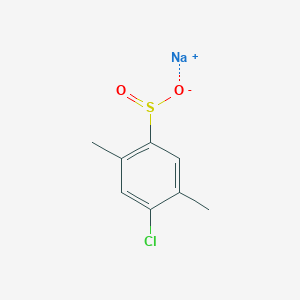
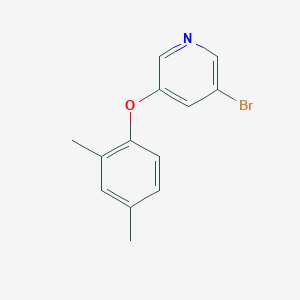
![Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate](/img/structure/B13918683.png)
![Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B13918684.png)
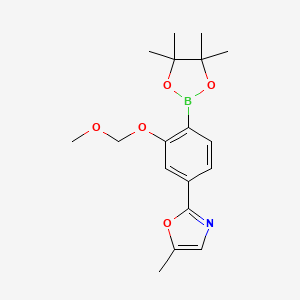
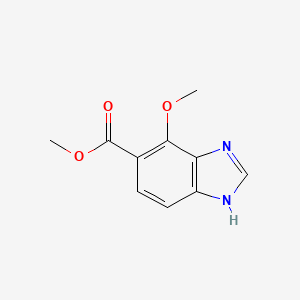
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
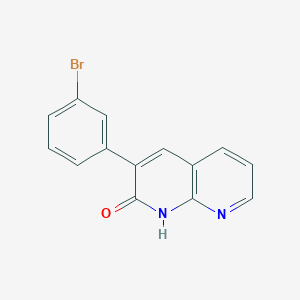
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
